1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate
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Overview
Description
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate is a heterocyclic compound that belongs to the chromeno-pyridine family This compound is characterized by its fused ring structure, which includes a chromene (benzopyran) and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with malononitrile, followed by cyclization with 4-hydroxycoumarin to form the chromeno-pyridine core. The final step involves acetylation to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted chromeno-pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes like topoisomerase II and tyrosine kinase, which are crucial for DNA replication and cell signaling.
Pathways Involved: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid: Known for its anti-inflammatory properties.
5H-chromeno[4,3-b]pyridin-5-one: Exhibits antimicrobial activity.
7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine: Used as an antihistaminic and anti-anaphylactic agent.
Uniqueness
1-(5-Oxo-5H-chromeno[2,3-b]pyridin-7-yl)ethyl acetate stands out due to its unique acetate group, which enhances its solubility and reactivity compared to similar compounds. This makes it a versatile intermediate for synthesizing a variety of biologically active molecules .
Properties
CAS No. |
61059-75-4 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
1-(5-oxochromeno[2,3-b]pyridin-7-yl)ethyl acetate |
InChI |
InChI=1S/C16H13NO4/c1-9(20-10(2)18)11-5-6-14-13(8-11)15(19)12-4-3-7-17-16(12)21-14/h3-9H,1-2H3 |
InChI Key |
RURVJQVCVSSZBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)OC(=O)C |
Origin of Product |
United States |
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